Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate
Overview
Description
“Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate” is a chemical compound with the CAS Number: 1407522-00-2. It has a molecular weight of 275.28 g/mol . The IUPAC name for this compound is methyl 3-fluoro-4-[(2-hydroxybenzyl)amino]benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H14FNO3/c1-20-15(19)10-6-7-13(12(16)8-10)17-9-11-4-2-3-5-14(11)18/h2-8,17-18H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 130 - 131 °C .
Scientific Research Applications
Synthesis and Structural Characterization
One study describes the synthesis and characterization of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. This compound was obtained through a multi-step substitution reaction, with its structure confirmed by various spectroscopic methods and X-ray diffraction. The research highlights the compound's molecular structure, optimized through density functional theory (DFT) calculations, which aligned with the crystallographic data. Such intermediates are crucial in organic synthesis, offering potential pathways for creating complex molecules (Huang et al., 2021).
Application in Material Science
Investigations into the thermal behavior of binary mixtures containing isomers of different molecular structures have been conducted to understand their phase behavior. This research is significant for material science, especially in the study of liquid crystals and related materials. The study focused on the thermal analysis of laterally substituted azo/ester isomers, revealing insights into the stability of mesophases, which are crucial for designing new liquid crystalline materials with tailored properties (Ahmed, 2016).
Potential in Medicinal Chemistry
The synthesis of fluoro-containing amino acids and their analogs, including those with modifications similar to the core structure of interest, has been explored for their potential in medicinal chemistry. These compounds are synthesized with high enantiomeric excess and are considered for their role as protease inhibitors, showcasing the utility of fluorinated compounds in drug design (Hu & Han, 2008).
Molecular Polarizability Studies
Research into the phase transition and molecular polarizability of liquid crystalline mixtures, including compounds with similar structural motifs, contributes to our understanding of the optical and electronic properties of materials. These studies provide valuable data for the development of materials with specific optical behaviors, which could be beneficial in applications like display technologies and optical devices (Shahina et al., 2016).
Safety and Hazards
“Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate” is classified as an irritant . Safety precautions include avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation . It is recommended to ensure adequate ventilation and wear personal protective equipment/face protection when handling this compound .
Properties
IUPAC Name |
methyl 3-fluoro-4-[(2-hydroxyphenyl)methylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-20-15(19)10-6-7-13(12(16)8-10)17-9-11-4-2-3-5-14(11)18/h2-8,17-18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITOAOCEIHVSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148829 | |
Record name | Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407522-00-2 | |
Record name | Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407522-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-4-[[(2-hydroxyphenyl)methyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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